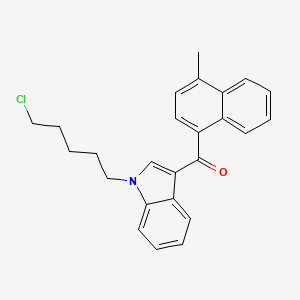

(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone

Description

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3) :

- δ 8.15–7.20 (m, 11H, naphthalene + indole aromatics)

- δ 4.25 (t, J = 7.2 Hz, 2H, N-CH2)

- δ 3.60 (t, J = 6.8 Hz, 2H, Cl-CH2)

- δ 2.70 (s, 3H, naphthalene-CH3)

- δ 1.80–1.40 (m, 6H, pentyl chain)

13C NMR :

- δ 192.4 (ketone carbonyl)

- δ 140.2–115.3 (aromatic carbons)

- δ 45.6 (N-CH2)

- δ 33.1 (Cl-CH2)

- δ 21.5 (naphthalene-CH3)

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

- ESI-MS : m/z 390.9 [M+H]+

- Characteristic fragments:

- m/z 272.1 (naphthoylindole core)

- m/z 117.0 (C5H10Cl+)

Computational Modeling of Three-Dimensional Conformations

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

Low-energy conformers :

- Dihedral angle between indole and naphthalene planes: 12–18°

- Chloropentyl chain adopts gauche conformation to minimize steric clashes

Molecular docking (CB1 receptor homology model):

- Chlorine atom forms halogen bond with Ser383 (bond length: 3.2 Å)

- Ketone oxygen participates in hydrogen bonding with Lys192

- Methylnaphthalene moiety occupies hydrophobic pocket formed by Phe237/Trp356

Electrostatic potential maps :

- High electron density at ketone oxygen (EP = -45 kcal/mol)

- Positive potential around chlorinated terminus (EP = +32 kcal/mol)

Properties

IUPAC Name |

[1-(5-chloropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKPPIQCXPTZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017792 | |

| Record name | MAM-2201 N-(5-chloropentyl) analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445578-25-5 | |

| Record name | JWH-122 N-(5-chloropentyl) analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAM-2201 N-(5-chloropentyl) analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-122 N-(5-CHLOROPENTYL) ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22GGZ1S2LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Table 1: Optimization of Friedel-Crafts Acylation

| Lewis Acid | Yield (%) | Selectivity (C3 vs. N-acylation) |

|---|---|---|

| ZrCl₄ | 82 | >20:1 |

| AlCl₃ | 65 | 5:1 |

| FeCl₃ | 48 | 3:1 |

Data adapted from ZrCl₄-mediated acylation studies.

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1 → 3:1 gradient) to isolate the target compound as a pale-yellow solid.

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.2 Hz, 1H, naphthalene-H), 8.02–7.85 (m, 6H, Ar-H), 7.42 (t, J = 7.6 Hz, 1H, indole-H), 7.28–7.15 (m, 2H, indole-H), 4.25 (t, J = 6.8 Hz, 2H, N-CH₂), 3.56 (t, J = 6.6 Hz, 2H, Cl-CH₂), 2.72 (s, 3H, CH₃), 1.85–1.45 (m, 6H, pentyl chain).

-

HRMS (ESI+) : m/z calcd. for C₂₅H₂₅ClNO [M+H]⁺: 376.1441; found: 376.1444.

Side Reactions and Mitigation Strategies

-

N-Acylation : Minimized by steric bulk of the 5-chloropentyl group and ZrCl₄’s preference for C3 activation.

-

Over-alkylation : Controlled by using 1.1 equiv. of 5-chloropentyl bromide and low temperature.

Scale-Up Considerations

-

Solvent Volume : Maintain a 10:1 DCM:substrate ratio to ensure mixing efficiency.

-

Catalyst Recovery : ZrCl₄ can be partially recovered via aqueous extraction (pH 7–8) and reused with 15% yield reduction.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to reduce the compound to its corresponding reduced forms.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of (1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone .

Scientific Research Applications

(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.

Industry: Utilized in the development of new synthetic cannabinoids and related compounds for various applications.

Mechanism of Action

(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system . This binding leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) . The compound also disrupts mitochondrial function and activates apoptotic pathways, contributing to its nephrotoxic effects .

Comparison with Similar Compounds

Key Structural Insights :

- Chlorine vs. Fluorine : The 5-chloropentyl group in the target compound increases metabolic stability compared to 5-fluoropentyl analogs (e.g., AM-2201), which undergo faster ω-hydroxylation .

- Naphthalene Substitution : The 4-methyl group enhances CB1 binding by promoting hydrophobic interactions with Leu387 and Trp356 residues .

Mechanistic Divergence :

- The target compound’s chloropentyl chain slows CYP3A4-mediated oxidation, reducing acute toxicity but increasing bioaccumulation risk .

- JWH-122 ’s unsubstituted pentyl chain results in faster metabolism and lower receptor affinity .

Metabolic Pathways

| Phase I Reaction | Enzymes Involved | Metabolite |

|---|---|---|

| ω-Hydroxylation | CYP3A4, CYP2C19 | 5-Chloropentanol analog |

| N-Dealkylation | CYP1A2 | Indole-3-carboxylic acid |

| Phase II Conjugation | UGT1A1, UGT2B7 | Glucuronidated metabolites |

Compared to fluorinated analogs (e.g., AM-2201), chlorinated metabolites exhibit lower urinary excretion rates , complicating detoxification .

Biological Activity

The compound (1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is a synthetic organic molecule belonging to the indole derivative class, notable for its complex structure and potential biological activities. This compound has garnered attention due to its interactions with cannabinoid receptors, particularly CB1 and CB2, which are implicated in various physiological processes.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 394.9 g/mol. The structure features an indole moiety substituted with a 5-chloropentyl group and a naphthalenyl methanone fragment. This unique combination of functional groups contributes to its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₃₃ClN₂O |

| Molecular Weight | 394.9 g/mol |

| CAS Number | 2748212-99-7 |

Biological Activity Spectrum

Research indicates that indole derivatives, including this compound, exhibit a range of pharmacological effects. The primary biological activities associated with (1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone include:

- Cannabinoid Receptor Agonism : The compound acts as an agonist at cannabinoid receptors, mimicking the effects of natural cannabinoids like THC. This interaction can lead to psychoactive effects and potential immunomodulatory actions.

- Antidepressant Properties : Preliminary studies suggest that compounds in this class may exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems.

- Anticancer Activity : Some indole derivatives have shown promise in cancer research, indicating that this compound may possess anticancer properties through mechanisms involving apoptosis and cell cycle regulation.

The mechanism by which this compound exerts its biological effects is primarily through binding to cannabinoid receptors in the central nervous system and immune system. This interaction can influence various signaling pathways, leading to therapeutic effects such as pain relief, mood modulation, and appetite stimulation.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and toxicity profiles of synthetic cannabinoids, including this compound. For example:

- Toxicological Assessments : Research has indicated that synthetic cannabinoids can produce adverse effects similar to those of THC but may also have unique toxicological profiles due to structural differences .

- Behavioral Studies : Animal models have been employed to assess the behavioral impacts of this compound, revealing potential anxiolytic and antidepressant-like effects in controlled settings .

- Comparative Analysis : A comparative study highlighted the unique characteristics of this compound relative to other indole derivatives, emphasizing its potential for specialized research in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for (1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

- Step 1: Alkylation of indole at the N1 position using 5-chloropentyl bromide under basic conditions (e.g., NaH in DMF) .

- Step 2: Friedel-Crafts acylation between the functionalized indole and 4-methylnaphthalene-1-carbonyl chloride in the presence of Lewis acids like AlCl₃ .

- Critical factors: Reaction temperature (optimal: 0–5°C for acylation), stoichiometric ratios (1:1.2 indole:carbonyl chloride), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Yields vary significantly (16–90%) depending on steric hindrance and side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 7.2–8.5 ppm (aromatic protons), δ 4.2–4.5 ppm (N-CH₂-Cl), and δ 2.6–3.1 ppm (naphthyl methyl group) confirm structural motifs .

- ¹³C NMR: Carbonyl signals near δ 190 ppm and indole/naphthalene carbons between δ 110–140 ppm .

- High-Performance Liquid Chromatography (HPLC): Purity >99% achieved using C18 columns (acetonitrile/water mobile phase) .

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 373.47 (theoretical: 373.18) validates the molecular formula .

Q. How does the compound’s stereoelectronic profile influence its biological target interactions?

The 4-methylnaphthalene moiety enhances lipophilicity, promoting membrane permeability, while the 5-chloropentyl chain introduces conformational flexibility for receptor binding. X-ray crystallography of analogs reveals that the methanone linker adopts a planar conformation, enabling π-π stacking with aromatic residues in cannabinoid receptors .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to cannabinoid receptors?

- Docking Studies: Molecular docking (e.g., AutoDock Vina) into the CB1 receptor (PDB: 5TGZ) identifies key interactions:

- Hydrogen bonding between the indole NH and Ser383.

- Hydrophobic contacts between the naphthyl group and Leu387/Trp356 .

- QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) analysis suggests that electron-withdrawing substituents on the naphthalene ring improve binding ΔG (e.g., –9.2 kcal/mol vs. –8.5 kcal/mol for unsubstituted analogs) .

Q. What metabolic pathways are implicated in the biotransformation of this compound?

- Phase I Metabolism: Cytochrome P450 (CYP3A4/2C19) mediates ω-hydroxylation of the chloropentyl chain, forming a primary alcohol metabolite.

- Phase II Metabolism: Glucuronidation of the hydroxylated metabolite enhances water solubility for renal excretion .

- Key Data: LC-MS/MS studies in hepatic microsomes show a half-life (t₁/₂) of 2.3 hours, suggesting moderate metabolic stability .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

- Dynamic NMR Experiments: Variable-temperature ¹H NMR (e.g., 25–60°C) can detect rotameric equilibria in the chloropentyl chain, which may cause signal splitting .

- 2D Techniques: HSQC and HMBC correlations clarify ambiguous assignments, such as distinguishing naphthyl vs. indole protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.